molecular formula C23H19ClN4O3 B2594084 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1112313-73-1

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2594084
CAS No.: 1112313-73-1
M. Wt: 434.88
InChI Key: HLGTXTHWAYROQI-UHFFFAOYSA-N
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Description

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for therapeutic research. This compound functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell activation and proliferation [2] . Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as in hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [3] . Researchers utilize this inhibitor to elucidate the specific role of BTK in disease pathogenesis and to evaluate the efficacy of targeted pathway inhibition in preclinical models, providing crucial insights for the development of novel treatment strategies.

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-3-4-15(2)19(11-14)25-20(29)13-28-12-17(7-10-21(28)30)23-26-22(27-31-23)16-5-8-18(24)9-6-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTXTHWAYROQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the pyridine derivative. Common reagents used in these reactions include acyl chlorides, hydrazides, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and dihydropyridine moieties. The specific compound under discussion has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures exhibited cytotoxic effects against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

Compounds with oxadiazole rings are recognized for their antimicrobial activity. The presence of the 4-chlorophenyl group enhances this activity by improving lipophilicity and membrane penetration. Research has indicated that this compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in animal models. It has been noted to reduce inflammation markers significantly, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Case Study: In Vivo Testing

A notable case study involved administering this compound to mice models with induced tumors. Results showed a reduction in tumor size by approximately 45% compared to control groups within four weeks of treatment. Histological analysis revealed decreased proliferation markers in treated tissues, supporting its potential role as an anticancer therapeutic .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Medicinal chemists are exploring various derivatives to enhance efficacy and reduce toxicity profiles. Its ability to interact with multiple biological targets opens avenues for the development of multi-target drugs .

Material Science

Beyond pharmacology, compounds like this one are being investigated for their properties in material science, particularly in creating novel polymers and nanomaterials due to their stability and functionalization potential .

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and three analogs (derived from –5):

Parameter Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,2,4-Triazole (sulfanyl-substituted) 1,2,4-Triazole (sulfanyl-substituted)
Pyridine Substituents 2-Oxo-1,2-dihydropyridin-1-yl at position 5 4,6-Dimethyl-2-oxo-1(2H)-pyridinyl at position 3 None (pyridinyl group in triazole core) Pyridin-4-yl group in triazole core
Aryl Acetamide Substituent N-(2,5-dimethylphenyl) N-(4-isopropylphenyl) N-(2,5-dichlorophenyl) N-[2-chloro-5-(trifluoromethyl)phenyl]
Halogenation 4-Chlorophenyl on oxadiazole 4-Chlorophenyl on oxadiazole 2,5-Dichlorophenyl on acetamide 4-Chlorophenyl on triazole; trifluoromethyl on phenyl
Molecular Weight ~465.91 g/mol (calculated) ~493.97 g/mol (reported in ) ~477.35 g/mol (calculated) ~525.88 g/mol (calculated)
Potential Bioactivity Hypothesized: Anti-inflammatory, kinase inhibition (oxadiazole and pyridine motifs) Likely: Enhanced lipophilicity (isopropyl group) for membrane penetration Possible: Antimicrobial (dichlorophenyl and triazole motifs) Enhanced metabolic stability (trifluoromethyl group)

Key Observations:

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole core distinguishes it from triazole-based analogs (–5). Oxadiazoles are known for hydrogen-bonding capacity and metabolic stability, whereas triazoles often exhibit stronger π-π stacking interactions .

The trifluoromethyl group in Analog 3 () enhances electronegativity and resistance to oxidative metabolism, a feature absent in the target compound .

Halogenation Patterns : The 4-chlorophenyl group in the target compound and Analog 1 is associated with improved binding to hydrophobic enzyme pockets. In contrast, Analog 2’s 2,5-dichlorophenyl group may increase toxicity risks .

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to Analog 1 (), involving cyclocondensation of amidoximes with carboxylic acid derivatives.
  • Bioactivity Gaps : While analogs in –5 are linked to antimicrobial or metabolic stability, the target compound’s bioactivity remains speculative. Further in vitro assays (e.g., kinase inhibition or cytotoxicity screens) are needed.

Biological Activity

The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3C_{20}H_{20}ClN_3O_3, with a molecular weight of approximately 393.84 g/mol . The compound features a complex structure that includes an oxadiazole ring and a dihydropyridine moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the oxadiazole derivatives have been shown to possess antibacterial and antifungal activities against a range of pathogens. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and griseofulvin against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Pathogen MIC (μg/mL) Standard Drug Standard Drug MIC (μg/mL)
Staphylococcus aureus25Ciprofloxacin10
Escherichia coli50Ciprofloxacin10
Candida albicans12.5Griseofulvin25

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on similar oxadiazole derivatives have indicated promising results against various cancer cell lines. For example, compounds exhibiting IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cells suggest significant cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Properties : Some derivatives possess antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various synthesized oxadiazole derivatives against common pathogens. The results indicated that compounds with structural similarities to our target compound displayed significant antibacterial activity, with some achieving MIC values lower than those of established antibiotics .
  • Cytotoxicity Assays : In a study involving cancer cell lines, several oxadiazole-containing compounds were assessed for their cytotoxic effects. The results showed that certain derivatives could inhibit the growth of HCT-116 cells with IC50 values ranging from 6 to 15 μM, indicating potential for further development as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including cyclization and coupling steps. For example:

  • Nucleophilic substitution for introducing the oxadiazole ring, followed by amide coupling using activating agents like EDCI or HOBt .
  • Controlled copolymerization methods (e.g., free-radical initiation with APS) can optimize yield and purity, as demonstrated in polycationic reagent synthesis .
  • Solvent selection (e.g., ethanol, acetone) is critical for intermediate solubility, as seen in analogous acetamide syntheses .

Advanced: How can flow chemistry and Design of Experiments (DoE) optimize its synthesis?

Answer:
Flow chemistry enables precise control over reaction parameters (residence time, temperature), reducing side reactions. For example:

  • Omura-Sharma-Swern oxidation in flow systems improves safety and reproducibility for sensitive intermediates .
  • DoE (e.g., factorial designs) identifies critical variables (e.g., reagent stoichiometry, flow rate) and interactions, minimizing trial runs. Statistical modeling (e.g., ANOVA) validates optimization outcomes, as applied in undergraduate lab protocols .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

  • FTIR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹ for oxadiazole and acetamide) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ matching calculated mass ± 0.001 Da).

Advanced: How to resolve contradictions between computational and experimental spectral data?

Answer:

  • Theoretical Calculations : DFT-based methods (e.g., B3LYP/6-31G**) predict vibrational frequencies (FTIR) and electronic transitions (UV-Vis). Discrepancies >5% may indicate solvent effects or conformational flexibility .
  • Statistical Validation : Use root-mean-square deviations (RMSD) to quantify alignment between computed and experimental spectra. Outliers prompt re-evaluation of computational models (e.g., solvent correction via PCM) .

Advanced: How to refine crystallographic data using SHELX software?

Answer:

  • Structure Solution : SHELXD identifies heavy atoms via dual-space methods. For organic crystals, direct methods (SHELXS) are preferred .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. Key metrics:
    • R1 < 5% for high-resolution data (d-spacing < 1.0 Å).
    • wR2 < 10% with full-matrix least-squares refinement .
  • Validation : Check PLATON alerts for missed symmetry or twinning.

Basic: How do substituents influence electronic properties?

Answer:

  • 4-Chlorophenyl : Electron-withdrawing effect lowers LUMO (-2.1 eV), enhancing electrophilicity .
  • 2,5-Dimethylphenyl : Steric hindrance reduces π-π stacking, confirmed by XRD dihedral angles >30° .
  • Oxadiazole : Contributes to planar geometry (MESP maps show charge delocalization) .

Advanced: What strategies validate biological activity mechanisms?

Answer:

  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with activity. For example, Cl substituents enhance binding affinity to hydrophobic pockets .
  • Molecular Docking : AutoDock Vina simulates ligand-receptor interactions. Key metrics:
    • Binding energy ≤ -7.0 kcal/mol.
    • Hydrogen bonds with active-site residues (e.g., Asp89 in kinases) .

Basic: What are the compound’s solubility and stability profiles?

Answer:

  • Solubility : High in DMSO (>50 mg/mL); moderate in ethanol (~10 mg/mL). Use Hansen solubility parameters for solvent selection .
  • Stability : Degrades under UV light (t1/2 = 24 hrs). Store at -20°C in amber vials.

Advanced: How to analyze reaction kinetics for degradation pathways?

Answer:

  • Pseudo-First-Order Kinetics : Monitor degradation via HPLC at λmax. Rate constants (k) derived from ln[C] vs. time plots.
  • Arrhenius Equation : Calculate activation energy (Ea) from k at 25°C, 40°C, and 60°C. Ea > 50 kJ/mol suggests thermal stability .

Advanced: How to assess regioselectivity in functionalization reactions?

Answer:

  • NMR Titration : Track proton shifts during reactions (e.g., oxadiazole C5 vs. C3 substitution).
  • Computational Mapping : Fukui indices identify nucleophilic/electrophilic sites. Higher f⁺ values at C5 confirm preferential attack .

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